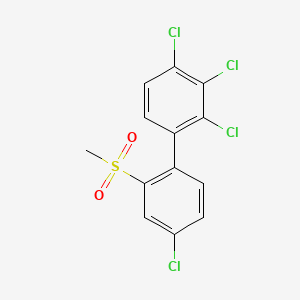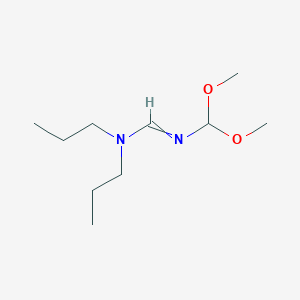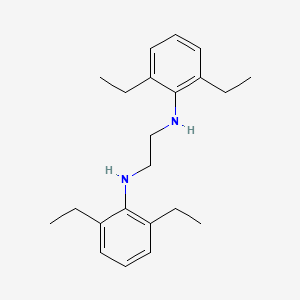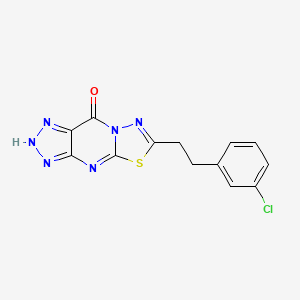
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is a hydrocarbon compound with the molecular formula C21H44. It is a branched alkane, characterized by the presence of multiple methyl groups attached to its carbon chain. This compound is also known for its occurrence in various natural sources and its role in chemical communication within the animal kingdom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane can be achieved through several methods. One common approach involves the alkylation of a suitable dodecane precursor with methyl groups. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the carbon chain .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of specific olefins. This method ensures high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated hydrocarbons
Applications De Recherche Scientifique
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethyl-7-(3-methylpentyl)dodecane involves its interaction with specific molecular targets and pathways. In biological systems, it binds to receptor proteins on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to changes in gene expression, enzyme activity, and cellular behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethyldodecane: Similar in structure but lacks the additional methylpentyl group.
2,6,10,14-Tetramethyl-7-(3-methylpentyl)-pentadecane: Contains an additional methyl group and a longer carbon chain.
Uniqueness
2,6,10-Trimethyl-7-(3-methylpentyl)dodecane is unique due to its specific branching pattern and the presence of multiple methyl groups. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity, compared to its analogs .
Propriétés
Numéro CAS |
99317-09-6 |
|---|---|
Formule moléculaire |
C21H44 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2,6,10-trimethyl-7-(3-methylpentyl)dodecane |
InChI |
InChI=1S/C21H44/c1-8-18(5)13-15-21(16-14-19(6)9-2)20(7)12-10-11-17(3)4/h17-21H,8-16H2,1-7H3 |
Clé InChI |
XKRXQMYLJXTKHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(CCC(C)CC)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


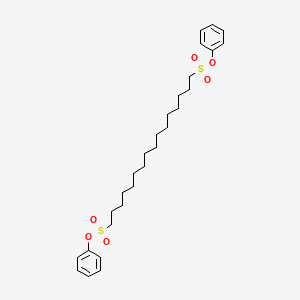
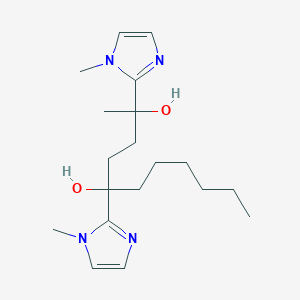



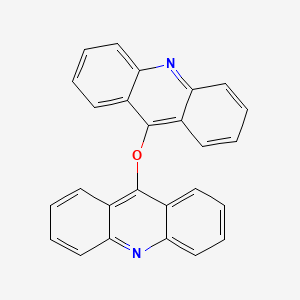
![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
